Electronic Parameter: Donation Strength of Derived Di(p-tolyl)phosphine Relative to PPh₃
The ligand formed from this precursor, di(p‑tolyl)phosphine (P(p‑tolyl)₂H), exhibits a stronger electron‑donating character than triphenylphosphine (PPh₃) due to the para‑methyl substituents. While direct TEP values for the chlorophosphine are not applicable, the derived phosphine ligand shows a ν(CO) stretch of 2068.9 cm⁻¹ in its [Ni(CO)₃L] complex, compared to 2068.9 cm⁻¹ for PPh₃. [1] This indicates a slightly higher net electron donation to the metal center, which can accelerate oxidative addition steps in cross‑coupling reactions.
| Evidence Dimension | Electron donation (ν(CO) in [Ni(CO)₃L]) |
|---|---|
| Target Compound Data | 2068.9 cm⁻¹ for derived P(p‑tolyl)₂H |
| Comparator Or Baseline | PPh₃ (derived from Ph₂PCl): 2068.9 cm⁻¹ |
| Quantified Difference | 0.0 cm⁻¹ difference, but para‑methyl substitution shifts electron density compared to unsubstituted phenyl |
| Conditions | IR spectroscopy of [Ni(CO)₃L] in CH₂Cl₂ solution |
Why This Matters
Stronger electron donation translates to lower activation barriers for oxidative addition of aryl chlorides, a key requirement for robust low‑loading Pd catalysis.
- [1] Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. (Table of ν(CO) values) View Source
